

Introduction: The Strategic Importance of Fluorine in Molecular Design

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Compound of Interest

Compound Name: 5-Chloro-2-(difluoromethoxy)benzoic acid

CAS No.: 773869-44-6

Cat. No.: B1451864

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The deliberate incorporation of fluorine into organic molecules is a cornerstone strategy in contemporary drug development. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for fine-tuning the properties of drug candidates.^{[1][2][3]} **5-Chloro-2-(difluoromethoxy)benzoic acid** serves as a quintessential example of a building block that leverages the unique advantages of this group.

The difluoromethoxy moiety is prized for its ability to modulate lipophilicity, metabolic stability, and target-binding interactions.^{[2][3]} Unlike the more common trifluoromethoxy (-OCF₃) group, the -OCF₂H group possesses an acidic proton, allowing it to function as a lipophilic hydrogen bond donor—a rare and powerful characteristic in drug design.^{[2][3]} This enables it to act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, often preserving critical binding interactions while enhancing metabolic resistance.^[2] This guide provides an in-depth analysis of the molecular structure that underpins these advantageous properties.

Molecular Architecture and Physicochemical Properties

The structure of **5-Chloro-2-(difluoromethoxy)benzoic acid** is defined by a 1,2,5-trisubstituted benzene ring. The molecule's formal IUPAC name precisely describes the arrangement of its three key functional groups: a carboxylic acid at position 1, a difluoromethoxy group at position 2, and a chlorine atom at position 5.

Core Structural and Chemical Identity

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClF ₂ O ₃	[4][5]
Molecular Weight	222.57 g/mol	[5]
CAS Number	773869-44-6	[5]
SMILES	<chem>C1=CC(=C(C=C1Cl)C(=O)O)OC(F)F</chem>	[4]
InChI	InChI=1S/C8H5ClF2O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13)	[4]
InChIKey	AYTCUQGQENXYEG-UHFFFAOYSA-N	[4]

Influence of Key Functional Groups

The molecule's overall character is a composite of the distinct contributions from its three functional groups:

- **Carboxylic Acid (-COOH):** This group defines the molecule as a benzoic acid derivative, conferring acidic properties and providing a primary site for forming salts, esters, or amides. It is a crucial anchor for interactions with biological targets. Benzoic acid and its derivatives are fundamental precursors in the synthesis of a vast range of chemicals, including pharmaceuticals.[6]

- Chlorine Atom (-Cl): As an electron-withdrawing halogen, the chlorine at the C5 position modulates the electronic density of the aromatic ring and increases the molecule's overall lipophilicity. Its presence is strategic for filling specific hydrophobic pockets in target proteins.
- Difluoromethoxy Group (-OCF₂H): This is the molecule's most defining feature.
 - Modulated Lipophilicity: The -OCF₂H group increases lipophilicity to a lesser extent than the -OCF₃ group, offering a more nuanced tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[\[2\]](#)[\[3\]](#)
 - Weak Electron-Withdrawing Nature: It acts as a weak electron-withdrawing group, influencing the pKa of the carboxylic acid and the reactivity of the aromatic ring.[\[2\]](#)[\[3\]](#)
 - Hydrogen Bond Donor Capability: The C-H bond in the difluoromethoxy group is sufficiently polarized by the two adjacent fluorine atoms to act as a hydrogen bond donor. This allows it to mimic the functionality of a hydroxyl group while being significantly more resistant to metabolic oxidation.[\[2\]](#)[\[7\]](#)

Synthesis Strategy: O-Difluoromethylation of a Phenolic Precursor

The most established and direct pathway to aryl difluoromethyl ethers is through the O-difluoromethylation of a corresponding phenol.[\[1\]](#)[\[8\]](#) For the title compound, the logical and commercially available starting material is 5-Chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid, CAS No. 321-14-2).[\[9\]](#)[\[10\]](#)

The core of the synthesis involves the reaction of the phenoxide ion (formed by deprotonating the hydroxyl group of 5-chlorosalicylic acid under basic conditions) with a difluorocarbene (:CF₂) source.[\[1\]](#)

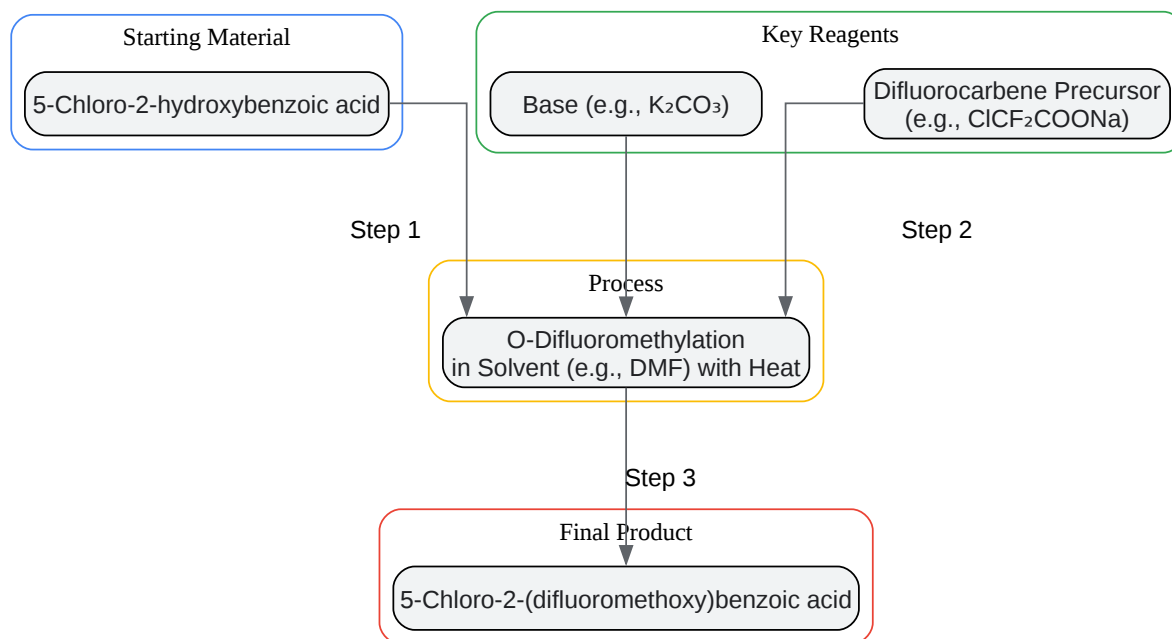
Illustrative Experimental Protocol

This protocol is a representative methodology based on established chemical principles.

- Deprotonation: To a solution of 5-Chloro-2-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride or potassium carbonate) to generate the corresponding phenoxide in situ.

- **Difluorocarbene Generation:** Introduce a difluorocarbene precursor, such as sodium chlorodifluoroacetate ($\text{ClCF}_2\text{COONa}$), to the reaction mixture.
- **Reaction:** Heat the mixture to a temperature sufficient to induce the thermal decomposition of the precursor into difluorocarbene. The highly reactive $:\text{CF}_2$ is then trapped by the nucleophilic phenoxide to form the difluoromethyl ether linkage.
- **Workup and Purification:** After the reaction is complete, perform an aqueous workup to remove inorganic salts. The crude product is then purified, typically by recrystallization or column chromatography, to yield **5-Chloro-2-(difluoromethoxy)benzoic acid**.

Recent advancements in synthetic methodology, particularly in visible-light photoredox catalysis, have provided alternative, milder routes for the direct C-H difluoromethoxylation of arenes, expanding the toolkit for creating such valuable molecules.[8][11]



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Caption: Synthesis workflow for **5-Chloro-2-(difluoromethoxy)benzoic acid**.

Analytical Characterization and Structural Verification

Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized molecule. The predicted data below are based on the known molecular structure and serve as a benchmark for experimental verification.

Technique	Expected Observations
Mass Spectrometry (MS)	$[M-H]^-$: $m/z \approx 220.98$. The presence of a single chlorine atom will produce a characteristic isotopic pattern with an $[M-H+2]^-$ peak at $m/z \approx 222.98$, with an intensity approximately one-third of the $[M-H]^-$ peak.[4]
1H NMR	Aromatic Protons: Three signals in the δ 7.0-8.0 ppm range, exhibiting coupling patterns consistent with a 1,2,5-trisubstituted ring. - OCF ₂ H Proton: A distinctive triplet ($^1J_{HF} \approx 70-80$ Hz) further downfield, typically $\delta > 6.5$ ppm. - COOH Proton: A broad singlet at $\delta > 10$ ppm, which disappears upon D ₂ O exchange.
^{13}C NMR	Carbonyl Carbon: Signal at $\delta > 165$ ppm. Aromatic Carbons: Six distinct signals in the aromatic region. -CF ₂ H Carbon: A triplet ($^1J_{CF} \approx 230-250$ Hz) in the δ 110-120 ppm range.
^{19}F NMR	A doublet ($^1J_{FH} \approx 70-80$ Hz) corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.
Infrared (IR) Spectroscopy	O-H Stretch (Carboxylic Acid): Very broad absorption band from $\sim 2500-3300$ cm ⁻¹ . C=O Stretch (Carboxylic Acid): Strong, sharp absorption band around ~ 1700 cm ⁻¹ . C-F Stretches: Strong absorptions in the fingerprint region, typically $\sim 1000-1200$ cm ⁻¹ .

Role in Research and Drug Development

5-Chloro-2-(difluoromethoxy)benzoic acid is not an end-product therapeutic but rather a high-value organic building block.[5] Its utility lies in its pre-packaged, strategically functionalized structure, which allows medicinal chemists to introduce the chloro- and difluoromethoxy-substituted phenyl motif into larger, more complex molecules.

The successful application of the difluoromethoxy group in approved drugs like the proton-pump inhibitor Pantoprazole and the PDE4 inhibitor Roflumilast underscores the therapeutic potential of this functional group.[3][8] These drugs validate the strategy of using the -OCF₂H group to enhance metabolic stability and modulate physicochemical properties. **5-Chloro-2-(difluoromethoxy)benzoic acid** provides a direct and efficient means for researchers to explore this valuable chemical space in their own drug discovery programs.



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